molecular formula C12H17IO2 B052579 1-Tert-butyl-4-iodo-2,5-dimethoxybenzene CAS No. 91562-20-8

1-Tert-butyl-4-iodo-2,5-dimethoxybenzene

Cat. No. B052579
CAS RN: 91562-20-8
M. Wt: 320.17 g/mol
InChI Key: NEHMRXFLXJZUNB-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is a chemical compound that has gained significant attention in scientific research. It is a derivative of 2,5-dimethoxybenzene, which is a widely studied compound due to its potential therapeutic applications.

Scientific Research Applications

1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, the compound has been studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.

Mechanism Of Action

The mechanism of action of 1-tert-butyl-4-iodo-2,5-dimethoxybenzene is not fully understood. However, studies have shown that the compound acts on the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins and other inflammatory mediators. The compound inhibits the activity of COX enzymes, leading to a reduction in the production of inflammatory mediators and pain.

Biochemical And Physiological Effects

Studies have shown that 1-tert-butyl-4-iodo-2,5-dimethoxybenzene has several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, the compound has been shown to inhibit the expression of COX-2, an enzyme that is upregulated in response to inflammation. The compound also has analgesic properties, reducing pain in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 1-tert-butyl-4-iodo-2,5-dimethoxybenzene in lab experiments is its high yield and purity. The compound can be synthesized using standard techniques, and the yield is usually high. Additionally, the compound has been shown to have potent anti-inflammatory and analgesic properties, making it a useful tool for studying the COX pathway.
One limitation of using 1-tert-butyl-4-iodo-2,5-dimethoxybenzene in lab experiments is its limited solubility in aqueous solutions. The compound is highly soluble in organic solvents such as DMSO and DMF, but its solubility in water is limited. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well established.

Future Directions

1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has several potential future directions. One direction is to further investigate its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Additionally, the compound could be studied for its potential use as an antitumor agent, and its mechanism of action could be further elucidated. Future studies could also focus on improving the compound's solubility in aqueous solutions and establishing its safety profile in humans.
Conclusion
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is a promising compound with potential therapeutic applications. Its synthesis method is well established, and it has been shown to have potent anti-inflammatory and analgesic properties. The compound's mechanism of action is not fully understood, but it is known to act on the COX pathway. Future studies could focus on further investigating its therapeutic applications, improving its solubility, and establishing its safety profile in humans.

properties

CAS RN

91562-20-8

Product Name

1-Tert-butyl-4-iodo-2,5-dimethoxybenzene

Molecular Formula

C12H17IO2

Molecular Weight

320.17 g/mol

IUPAC Name

1-tert-butyl-4-iodo-2,5-dimethoxybenzene

InChI

InChI=1S/C12H17IO2/c1-12(2,3)8-6-11(15-5)9(13)7-10(8)14-4/h6-7H,1-5H3

InChI Key

NEHMRXFLXJZUNB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1OC)I)OC

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)I)OC

synonyms

1-tert-Butyl-4-iodo-2,5-dimethoxy-benzene;  2,5-Dimethoxy-4-tert-butylphenyl Iodide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 3.00 g (15.5 mmol) of 1,4-dimethoxy-2-t-butyl-benzene (obtained by methylation of t-butyl hydroqulnone with sodium hydride and methyl iodide in tetrahydrofuran) and 2.52 g (21.7 mmol) of tetramethylethylenediamine in 50 mL of anhydrous ether under nitrogen is cooled to 0° C. and 8.66 mL (21.7 mmol) of n-butyllithium (2.5M in hexane) is added over a 5 minute period. The mixture is warmed to 22° C., stirred for 18 hours and then cooled back to 0° C. The reaction is quenched with 7.86 g (30.9 mmol) of iodine in 30 mL of tetrahydrofuran and partitioned between ethyl acetate (200 mL) and 10% NaHSO3 (300 mL). The organic layer is washed with water (50 mL), brine (50 mL), dried (MgSO4) and evaporated to give a brown, partially crystalline oil which is chromatographed on silica gel (eluting with 98:2 hexane/ethyl acetate) to give crude product which is recrystallized from hexane to obtain 2,5-dimethoxy-4-t-butylphenyl iodide m p 80.5°-82.5° C.)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.66 mL
Type
reactant
Reaction Step Two
Quantity
7.86 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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